Benzenepropanoic acid, alpha-fluoro-alpha-methyl-beta-oxo-, methyl ester, (R)-(9CI) Benzenepropanoic acid, alpha-fluoro-alpha-methyl-beta-oxo-, methyl ester, (R)-(9CI)
Brand Name: Vulcanchem
CAS No.: 144462-33-9
VCID: VC21144305
InChI: InChI=1S/C11H11FO3/c1-11(12,10(14)15-2)9(13)8-6-4-3-5-7-8/h3-7H,1-2H3/t11-/m1/s1
SMILES: CC(C(=O)C1=CC=CC=C1)(C(=O)OC)F
Molecular Formula: C11H11FO3
Molecular Weight: 210.2 g/mol

Benzenepropanoic acid, alpha-fluoro-alpha-methyl-beta-oxo-, methyl ester, (R)-(9CI)

CAS No.: 144462-33-9

Cat. No.: VC21144305

Molecular Formula: C11H11FO3

Molecular Weight: 210.2 g/mol

* For research use only. Not for human or veterinary use.

Benzenepropanoic acid, alpha-fluoro-alpha-methyl-beta-oxo-, methyl ester, (R)-(9CI) - 144462-33-9

Specification

CAS No. 144462-33-9
Molecular Formula C11H11FO3
Molecular Weight 210.2 g/mol
IUPAC Name methyl (2R)-2-fluoro-2-methyl-3-oxo-3-phenylpropanoate
Standard InChI InChI=1S/C11H11FO3/c1-11(12,10(14)15-2)9(13)8-6-4-3-5-7-8/h3-7H,1-2H3/t11-/m1/s1
Standard InChI Key FYFHWEKLNCVNSL-LLVKDONJSA-N
Isomeric SMILES C[C@@](C(=O)C1=CC=CC=C1)(C(=O)OC)F
SMILES CC(C(=O)C1=CC=CC=C1)(C(=O)OC)F
Canonical SMILES CC(C(=O)C1=CC=CC=C1)(C(=O)OC)F

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator